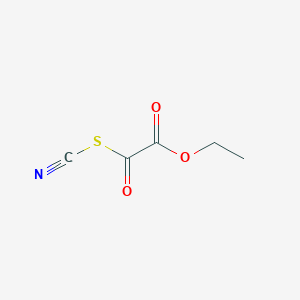
4-Fluorophenyl 5-bromopyridin-2-ylcarbamate
Overview
Description
4-Fluorophenyl 5-bromopyridin-2-ylcarbamate (4-FBP) is a synthetic compound that has been used in a variety of scientific and medical research applications. 4-FBP has been used to study biochemical and physiological processes in organisms ranging from bacteria to humans. It has been used to study the effects of drug-like molecules on the body and to study the mechanisms of action of drugs. 4-FBP is a useful tool for researchers in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
4-Fluorophenyl 5-bromopyridin-2-ylcarbamate has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the body and to study the mechanisms of action of drugs. It has also been used to study the biochemical and physiological processes in organisms ranging from bacteria to humans. In addition, 4-Fluorophenyl 5-bromopyridin-2-ylcarbamate has been used to study the structure and function of proteins and to study the effects of drugs on the nervous system.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 5-bromopyridin-2-ylcarbamate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as protein kinases and phosphatases. It is also believed to interact with DNA and RNA, which may explain its effects on the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluorophenyl 5-bromopyridin-2-ylcarbamate are not fully understood. However, it has been shown to affect the expression of certain proteins, which may explain its effects on the nervous system. In addition, 4-Fluorophenyl 5-bromopyridin-2-ylcarbamate has been shown to affect the metabolism of certain drugs, which may explain its effects on the body.
Advantages and Limitations for Lab Experiments
The use of 4-Fluorophenyl 5-bromopyridin-2-ylcarbamate in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it can be used to study a variety of biochemical and physiological processes. In addition, it is relatively non-toxic and has a low risk of causing adverse side effects.
However, there are also some limitations to the use of 4-Fluorophenyl 5-bromopyridin-2-ylcarbamate in laboratory experiments. It is not always easy to obtain a pure sample, and the reaction conditions must be carefully controlled in order to obtain the desired results. In addition, the effects of 4-Fluorophenyl 5-bromopyridin-2-ylcarbamate on the body are not always well understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are a number of potential future directions for research involving 4-Fluorophenyl 5-bromopyridin-2-ylcarbamate. These include further studies into its mechanism of action, as well as its effects on the body. In addition, further research into its use as a drug-like molecule and its potential therapeutic applications is needed. Finally, further studies into its effects on proteins and enzymes could help to elucidate its role in biochemical and physiological processes.
properties
IUPAC Name |
(4-fluorophenyl) N-(5-bromopyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN2O2/c13-8-1-6-11(15-7-8)16-12(17)18-10-4-2-9(14)3-5-10/h1-7H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYOAJHVFDBHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)NC2=NC=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride](/img/structure/B1413088.png)

